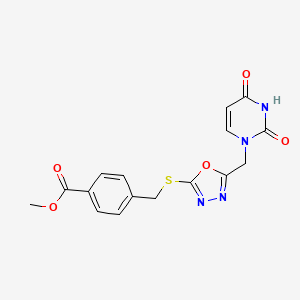

methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Beschreibung

Methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is an organic molecule comprising multiple functional groups, including a benzoate ester, an oxadiazole ring, and a dihydropyrimidine moiety. Its unique configuration allows for interactions across diverse chemical and biological pathways.

Eigenschaften

IUPAC Name |

methyl 4-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-24-14(22)11-4-2-10(3-5-11)9-26-16-19-18-13(25-16)8-20-7-6-12(21)17-15(20)23/h2-7H,8-9H2,1H3,(H,17,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBQYIHCYTBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. One common method is:

Condensation Reaction: Synthesize 2,4-dioxo-3,4-dihydropyrimidine-1(2H) from urea and malonic acid derivatives.

Formation of Oxadiazole: React the dihydropyrimidine with hydrazine derivatives to form the oxadiazole ring.

Thioether Linkage Formation: Incorporate the oxadiazole intermediate with thiol-containing reagents to introduce the thioether linkage.

Esterification: Conclude with the esterification of the final intermediate to form methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate.

Industrial Production Methods Large-scale production might involve similar steps but optimized for higher yields and efficiency. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize output.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation : The benzoate ester can undergo oxidation to form carboxylic acids.

Reduction : Potential reduction of the oxadiazole ring.

Substitution : Halogenation or nitration can modify the benzoate moiety.

Common Reagents and Conditions

Oxidation : Potassium permanganate (KMnO₄), acidic or basic conditions.

Reduction : Sodium borohydride (NaBH₄), hydrogenation catalysts.

Substitution : Halogen carriers, nitric acid for nitration.

Major Products Formed Products vary based on reactions but include substituted benzoates, reduced oxadiazoles, and various oxidized intermediates.

Wissenschaftliche Forschungsanwendungen

Catalyst Design : Investigated for potential catalytic properties in organic synthesis.

Molecular Sensors : Utility in creating sensors due to its responsive functional groups.

Enzyme Inhibition : Probed for interactions with enzymes, affecting metabolic pathways.

Drug Development : Explored for therapeutic benefits, potentially targeting specific diseases due to its reactive nature.

Material Science : Used in developing new materials with enhanced properties such as conductivity or strength.

Wirkmechanismus

This compound's effects stem from its ability to bind and modify molecular targets. For instance, the oxadiazole ring might interact with nucleophilic sites on enzymes, altering their activity. Pathways influenced include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Propyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate

Functional Group Variation : Methyl group differentiates it from ethyl or propyl counterparts, influencing reactivity and solubility.

Structural Modifications : Slight changes in the ester group can affect its pharmacokinetic properties, making it more or less

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.